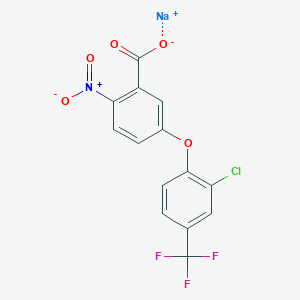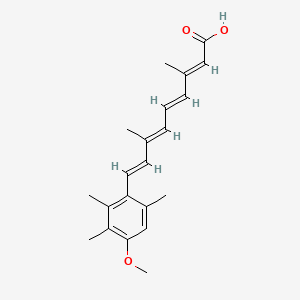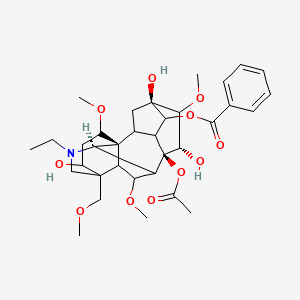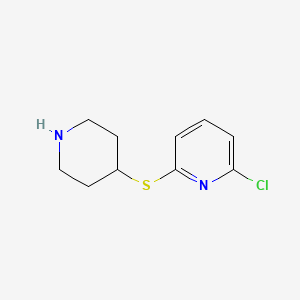
Anpirtoline
Übersicht
Beschreibung
Molecular Structure Analysis
Anpirtoline has a molecular weight of 228.74 g/mol . The most notable parts of Anpirtoline hydrochloride’s structure are two six-membered rings bonded via a sulfur atom . The InChI key for Anpirtoline is GGALEXMXDMUMDM-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Anpirtoline hydrochloride appears as a white solid at room temperature and is soluble in water and DMSO . It has a density of 1.27 g/cm^3 and a molar mass of 265.20 . The melting point of Anpirtoline hydrochloride is 126-128 °C, and the flash point of the compound is 174 °C .Wissenschaftliche Forschungsanwendungen
Behavioral Studies
Field : Behavioral Neuroscience
Application : Anpirtoline is used in studies involving social instigation, aggression, and other behavioral traits .
Methods : In these studies, Anpirtoline is administered to the subjects (usually rodents) and their behavior is observed and analyzed .
Results : Anpirtoline, being a 5-HT1B receptor agonist as well as a 5-HT3 receptor antagonist, causes a decrease in serotonin synthesis and a reduction in aggressive behavior .
Serotonin Synthesis Studies
Application : Anpirtoline is used in studies investigating regional serotonin synthesis in the brain .
Methods : The effects of acute and chronic administration of Anpirtoline on 5-HT synthesis rates are evaluated using the alpha-[14C]methyl-L-tryptophan (alpha-MTrp) autoradiographic method .
Results : Acute treatment with Anpirtoline caused a significant increase in the synthesis in the median raphe nucleus (MR) without a significant influence on the dorsal raphe nucleus (DR). There was a reduction in 5-HT synthesis in almost all of the projection areas .
Parkinson’s Disease Research
Application : Anpirtoline has been used in animal models of L-DOPA-induced dyskinesia, a common side effect of Parkinson’s disease treatment .
Methods : In these studies, Anpirtoline is administered to animal models (such as monkeys) that have been induced with L-DOPA-induced dyskinesia. The behavioral outcome of altered 5-HT transmission in dyskinetic rats is then observed .
Results : The data revealed a high variability in the response of the monkeys to the Anpirtoline treatment. In one of the five macaques, Anpirtoline produced a striking anti-dyskinetic effect already at the lower tested dose (0.15 mg/kg), while the number of highly responsive monkeys increased to 2 and 4 for Anpirtoline 0.45 and 0 .
Antinociceptive and Antidepressant-like Actions
Application : Anpirtoline has been used in studies investigating its antinociceptive (pain-relieving) and antidepressant-like actions in rodents .
Methods : In these studies, Anpirtoline is administered to rodents and their behavior is observed and analyzed. The effects of Anpirtoline on 5-HT1B and 5-HT1A receptors are also studied .
Results : Anpirtoline exhibits both antinociceptive and antidepressant-like activities in animals. It is probable that Anpirtoline elicits these pharmacological effects via its agonist effect on 5-HT1B and 5-HT1A receptors .
Zukünftige Richtungen
Currently, Anpirtoline is primarily used for research purposes due to its receptor agonist and receptor antagonist properties . Studies involving social instigation, aggression, and other behavioral traits make ample use of the compound . Future research may continue to explore its potential applications in various fields.
Eigenschaften
IUPAC Name |
2-chloro-6-piperidin-4-ylsulfanylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2S/c11-9-2-1-3-10(13-9)14-8-4-6-12-7-5-8/h1-3,8,12H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGALEXMXDMUMDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1SC2=NC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7045659 | |
| Record name | Anpirtoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Anpirtoline | |
CAS RN |
98330-05-3 | |
| Record name | Anpirtoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98330-05-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Anpirtoline [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098330053 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anpirtoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ANPIRTOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32K9S228IK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




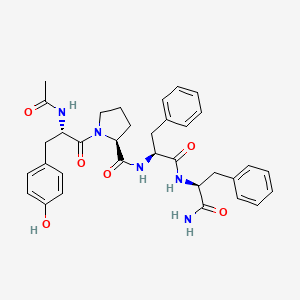

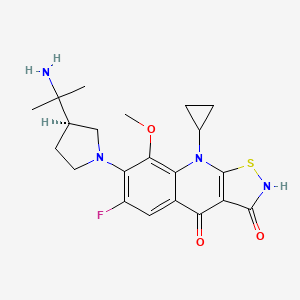
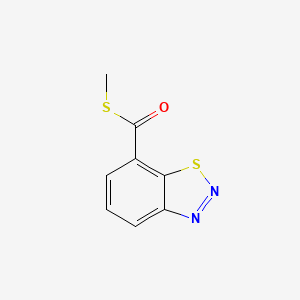
![8-[(2S,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one](/img/structure/B1665436.png)
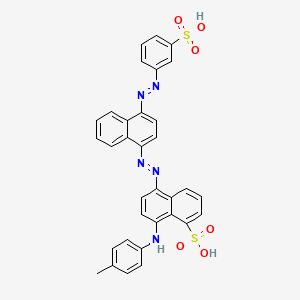
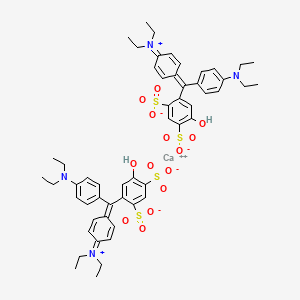
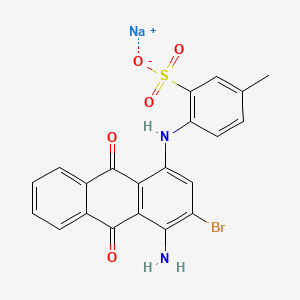
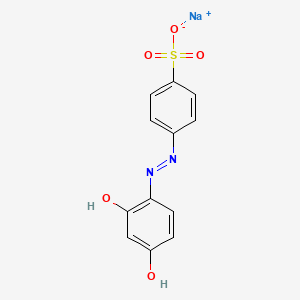
![sodium 2',4',5',7'-tetrabromo-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-bis(olate)](/img/structure/B1665445.png)
